molecular formula C39H56N15NaO44P8 B14438036 Aiucor CAS No. 75953-34-3

Aiucor

Cat. No.: B14438036
CAS No.: 75953-34-3
M. Wt: 1709.7 g/mol
InChI Key: ZMOFTQHKNKDIRG-VAKCLHJYSA-N
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Description

Aiucor is a synthetic compound that has garnered significant attention in various scientific fields due to its unique chemical properties and potential applications. It is known for its stability, reactivity, and versatility, making it a valuable compound in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aiucor typically involves a multi-step process that includes the formation of intermediate compounds. The initial step often involves the reaction of a primary precursor with a suitable reagent under controlled conditions. This is followed by a series of purification and refinement steps to obtain the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure the desired yield and purity of this compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process involves continuous monitoring and optimization of reaction parameters to maximize efficiency and minimize waste. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Aiucor undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound that interact with different reagents.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction of this compound is typically carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of a functional group in this compound with another group, often using halogens or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound with different functional groups.

Scientific Research Applications

Aiucor has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: this compound is employed in biochemical assays and as a probe in molecular biology experiments.

    Medicine: The compound has potential therapeutic applications, including as an active ingredient in pharmaceuticals.

    Industry: this compound is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of Aiucor involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system in which this compound is used.

Properties

CAS No.

75953-34-3

Molecular Formula

C39H56N15NaO44P8

Molecular Weight

1709.7 g/mol

IUPAC Name

sodium;(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-olate;9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H14N5O10P2.C10H15N4O14P3.C10H12N4O5.C9H15N2O15P3.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;15-6-4(1-25-30(21,22)28-31(23,24)27-29(18,19)20)26-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18;12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;/h2-4,6-7,10,17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);2-4,6-7,10,15-16H,1H2,(H,21,22)(H,23,24)(H,11,12,17)(H2,18,19,20);2-4,6-7,10,15-17H,1H2,(H,11,12,18);1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);/q-1;;;;+1/t3*4-,6-,7-,10-;4-,6-,7-,8-;/m1111./s1

InChI Key

ZMOFTQHKNKDIRG-VAKCLHJYSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O.C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)[O-])O)N.[Na+]

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O.C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)[O-])O)N.[Na+]

Origin of Product

United States

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